![molecular formula C16H20ClN3O3 B2752365 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide CAS No. 478063-81-9](/img/structure/B2752365.png)
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C16H20ClN3O3 and its molecular weight is 337.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitory Potential and Drug Leads
α-Glucosidase Inhibitory Potential : A series of N-aryl/aralkyl derivatives, related to the specified compound, have been synthesized and evaluated for their α-glucosidase inhibitory potential. Compounds in this series were found to be promising inhibitors, indicating potential applications in managing diabetes or other related metabolic disorders. The research also highlighted their synthesis via a novel five-step synthetic route, emphasizing their potential as drug leads through molecular modeling and ADME predictions (Iftikhar et al., 2019).
Antibacterial Properties : Another study synthesized and evaluated a variety of compounds, including those related to the specified chemical, for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies of these compounds were carried out, indicating the importance of hydrophobicity or steric bulk for antibacterial activity, showcasing their potential in antimicrobial drug development (Desai et al., 2008).
Synthesis and Biological Evaluation : Focused research on the synthesis of N-substituted derivatives of related compounds has demonstrated significant anti-bacterial potential against both gram-negative and gram-positive bacteria, along with moderate inhibition of α-chymotrypsin enzyme. This study not only explored the synthetic pathway but also conducted molecular docking and cytotoxicity studies, suggesting the therapeutic potential of these compounds (Siddiqui et al., 2014).
Enhancement of Bioactivity Potential
- Combining Multiple Functionalities : Research into combining multiple functionalities, such as heterocyclic azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide, aimed to enhance the bioactivity potential of synthesized molecules. This study not only synthesized derivatives via microwave-assisted and conventional techniques but also conducted antibacterial and enzyme inhibition potential screenings, supported by BSA binding analysis (Virk et al., 2023).
Safety and Hazards
Tralopyril is classified as a warning substance with potential eye, skin, and respiratory irritations. It is combustible and should be handled with care .
Future Directions
Research on Tralopyril could focus on its environmental impact, efficacy, and potential applications in pest control. Investigating its mode of action and exploring safer formulations would be valuable for future development .
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-19-16(22)20(13-8-6-11(17)7-9-13)15(23-19)10-14(21)18-12-4-2-3-5-12/h6-9,12,15H,2-5,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPMAXBWFPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NC2CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2752284.png)
![5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2752285.png)
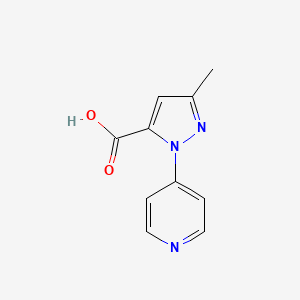

![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)
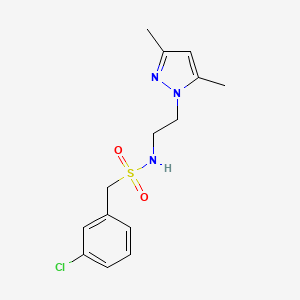
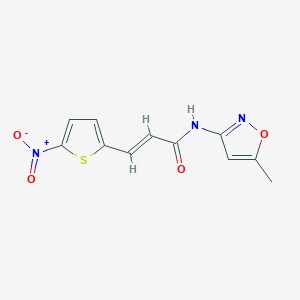
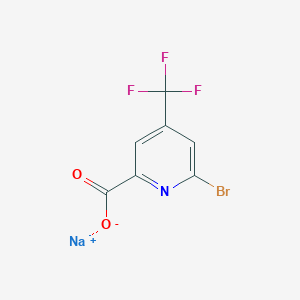
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)

![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
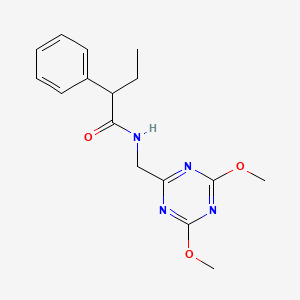
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)